molecular formula C7H6NNaO4S B1680478 Sodium saccharin hydrate CAS No. 82385-42-0

Sodium saccharin hydrate

Cat. No. B1680478
CAS RN: 82385-42-0
M. Wt: 223.18 g/mol
InChI Key: ILJOYZVVZZFIKA-UHFFFAOYSA-M
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Description

Sodium saccharin hydrate is an orally active, non-caloric artificial sweetener . It has bacteriostatic and microbiome-modulating properties .


Synthesis Analysis

The synthesis of Sodium Saccharin Hydrate involves complex chemical processes. The thermal behavior of sodium saccharin polymorphic forms was investigated using thermogravimetry and differential scanning calorimetry . In solid state, sodium saccharine may exhibit three forms: anhydrate, 2/3 hydrate (triclinic), and 15/8 hydrate (monoclinic) ones .


Molecular Structure Analysis

The molecular structure of Sodium Saccharin Hydrate is complex and is subject to change based on the conditions it is subjected to .


Chemical Reactions Analysis

Sodium Saccharin Hydrate undergoes various chemical reactions. For instance, at 82 °C, the 15/8 hydrated monoclinic form is converted to 2/3 hydrated triclinic form .


Physical And Chemical Properties Analysis

Sodium Saccharin Hydrate has a molecular weight of 223.18 g/mol . It is a highly water soluble white powder .

Scientific Research Applications

Thermal Behavior and Polymorphism

  • Sodium saccharin in its solid state can exist in multiple forms, including anhydrate, 2/3 hydrate, and 15/8 hydrate. Research by Medina, Ferreira, and Cavalheiro (2014) using thermogravimetry and differential scanning calorimetry revealed the thermal behavior of these forms. The study indicated that the monoclinic and triclinic forms of sodium saccharin are entantiotropically related polymorphs, with the triclinic form being more thermodynamically stable at room temperature (Medina, Ferreira, & Cavalheiro, 2014).

Structural Analysis

  • Naumov et al. (2005) conducted an in-depth analysis of sodium saccharinate's solid hydrate structure, revealing its complex coordination with metal ions. Their work provides insights into the structural details and dehydration processes of sodium saccharinate hydrates (Naumov et al., 2005).

Physicochemical and Solution Behaviors

  • Studies by Banipal et al. (2015) and Jamal et al. (2015) explored the hydration behavior and physical properties of saccharides, including sodium saccharin, in aqueous solutions. These studies examined parameters like molar volumes and compressibility, providing insights into saccharin's interactions and behavior in solutions (Banipal et al., 2015); (Jamal et al., 2015).

Ionic Co-crystals

  • Research by Karothu et al. (2017) highlighted the formation of ionic co-crystals involving saccharin. This study expands the understanding of saccharin's crystal chemistry, showing its ability to form stable ionic co-crystals with certain metals (Karothu et al., 2017).

Detection Methods in Food and Beverages

  • Han et al. (2017) developed a method for detecting sodium saccharin in soft drinks using surface-enhanced Raman spectroscopy (SERS) with silver nanorod arrays. This approach offers a rapid and highly sensitive means of detecting sodium saccharin, highlighting its applicability in food safety (Han et al., 2017).

Nanoindentation and Mechanical Properties

  • The study of sodium saccharin dihydrate's mechanical properties through nanoindentation by Kiran et al. (2012) provided insights into the variations in mechanical properties during the dehydration process. This research contributes to the understanding of the physical properties of sodium saccharin dihydrate under different conditions (Kiran et al., 2012).

Electrochemical and Environmental Impact

  • Research on the electrochemical effects of sodium saccharin in various mediums, including electrodeposition processes and its impact on the environment, has been conducted. Studies like those by Radhi et al. (2017) and Bampidis et al. (2023) provide insights into the chemical behavior of sodium saccharin in different settings and its environmental implications (Radhi et al., 2017); (Bampidis et al., 2023).

Safety And Hazards

Sodium Saccharin Hydrate may cause skin, eye, and respiratory tract irritation . It is advised to avoid contact with skin and eyes, and not to ingest or inhale it .

Future Directions

The future directions of Sodium Saccharin Hydrate research involve further understanding its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

properties

IUPAC Name

sodium;1,1-dioxo-1,2-benzothiazol-2-id-3-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S.Na.H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;/h1-4H,(H,8,9);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJOYZVVZZFIKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021992
Record name Sodium saccharin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium saccharin hydrate

CAS RN

82385-42-0, 171734-71-7
Record name Saccharin, sodium salt hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082385420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saccharin sodium monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171734717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium saccharin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt, hydrate (1:1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACCHARIN SODIUM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9CO00M9HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Kiran, S Varughese, U Ramamurty, GR Desiraju - CrystEngComm, 2012 - pubs.rsc.org
… We have studied the mechanical behaviour of sodium saccharin hydrate using nanoindentation and have analyzed the dehydration process. The two major faces, (011) and (101), …
Number of citations: 56 pubs.rsc.org
JK Neubert, AA Oliferenko, PV Oliferenko, SV Emets… - Molecules, 2021 - mdpi.com
… the caine hydrochlorides 1 such as mepivacaine HCl, bupivacaine HCl, prilocaine HCl, and articaine HCl were mixed with either potassium acesulfame 2a or sodium saccharin hydrate …
Number of citations: 8 www.mdpi.com
J Kubik, J Včelák, T O'Donnell, P McCloskey - Sensors and Actuators A …, 2009 - Elsevier
… An electroplating solution was prepared containing nickel chloride hexahydrate (150 g), ferrous chloride tetrahydrate (6 g), sodium saccharin hydrate (1 g), boric acid (10 g), sodium …
Number of citations: 23 www.sciencedirect.com
G Pacheco-López, E Espinosa… - Journal of …, 2002 - Elsevier
… On the fifth day, a 0.1% w/v (4.87 mM) solution of sodium saccharin hydrate (Sigma) was given in place of the normal drinking tap water. Following the consumption period, animals …
Number of citations: 34 www.sciencedirect.com
X Li, W Cheng, S Yang, F Liang, H Wang, Y Feng… - Toxicology Letters, 2022 - Elsevier
Although many neurotoxicity prediction studies of food additives have been developed, they are applicable in a qualitative way. We aimed to develop a novel prediction score that is …
Number of citations: 1 www.sciencedirect.com
SD Burnett, AD Blanchette, FA Grimm, JS House… - Toxicology and applied …, 2019 - Elsevier
… In contrast, hydroxyurea and thiabendazole, drugs without known cardiotoxicity liability, and sodium saccharin hydrate, a food constituent, were largely without effect (ie, high median …
Number of citations: 49 www.sciencedirect.com
CK Aarthi - 2019 - repository-tnmgrmu.ac.in
The Rivastigmine tartrate oral In situ gel was developed using gelling agents such as Sodium Alginate, Gellan gum, Iota carrageenan and HPMC K4M. ❖ Physical compatibility study …
Number of citations: 2 repository-tnmgrmu.ac.in
D Sheni Obel - 2021 - repository-tnmgrmu.ac.in
The Losartan potassium oral In situ gel F1.F2.F3.F4.F5.F6.F7 and F8 was developed using gelling agents such as Gellan gum, Iota carrageenan and HPMC K4M. • Physical …
Number of citations: 2 repository-tnmgrmu.ac.in
S Krishna, B Berridge… - Chemical Research in …, 2020 - ACS Publications
… As expected, acetaminophen and aspirin, drugs without known cardiotoxicity liability, (106,107) and sodium saccharin hydrate and maltol, food constituents, were largely without effect …
Number of citations: 25 pubs.acs.org
TB Knudsen, RS Judson, NC Baker… - … RESEARCH PART A …, 2015 - scholar.archive.org
… 4-nitrophenolate Sodium azide Sodium benzoate Sodium chlorite Sodium dehydroacetate Sodium erythorbate (1:1) Sodium L-ascorbate Sodium nitrite Sodium saccharin hydrate …
Number of citations: 0 scholar.archive.org

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